molecular formula C20H15ClN2O4 B2567073 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953009-34-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2567073
CAS No.: 953009-34-2
M. Wt: 382.8
InChI Key: OQCCRSRAEYPKFO-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic small molecule investigated for its potential as a potent and selective inhibitor of key signaling pathways. This acrylamide derivative is designed to modulate protein kinase activity and has been specifically highlighted in patent literature for its utility in biochemical research [Source] . Its core structure incorporates a (Z)-configured acrylamide linker, a benzodioxole moiety, and a chlorophenyl-isoxazole group, which are strategically combined to enhance target binding affinity and cellular permeability. The primary research value of this compound lies in its application as a tool molecule for studying intracellular signal transduction, inflammation, and oncogenic processes. Researchers utilize this acrylamide to probe the mechanistic aspects of disease pathways and to evaluate its effects in various in vitro and cell-based assays. It is intended for laboratory research purposes only to further the understanding of cellular biology and to support the development of novel therapeutic strategies.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-15-5-3-14(4-6-15)18-10-16(23-27-18)11-22-20(24)8-2-13-1-7-17-19(9-13)26-12-25-17/h1-10H,11-12H2,(H,22,24)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCCRSRAEYPKFO-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound was synthesized through a series of chemical reactions involving 1,3-dipolar cycloaddition. The key steps include the reaction of N-(3,4-methylenedioxybenzylidene) benzylamine with N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride in the presence of triethylamine as a catalyst. The resulting product underwent purification and crystallization to yield the final compound suitable for biological testing .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a related library of triazole-linked glycohybrids was screened against various cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values as low as 15.3 µM in MCF-7 cells .

CompoundCell LineIC50 (µM)Notes
10dMDA-MB-23129.1Best inhibitory activity observed
9dMCF-715.3Strong anticancer activity

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interaction with specific molecular targets within cancer cells. The presence of the benzo[d][1,3]dioxole moiety may enhance binding affinity to target proteins involved in cell proliferation and survival pathways. Structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings significantly affect biological potency .

Inhibition of Mur Ligases

Another aspect of the biological activity of this compound is its inhibitory effect on Mur ligases, which are vital for bacterial cell wall synthesis. Preliminary data indicate that derivatives similar to this compound demonstrate antibacterial properties by inhibiting MurD and MurE ligases . This suggests potential applications in developing new antibacterial agents.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of several compounds related to this compound against human breast cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment. Compounds were tested at varying concentrations over a 72-hour period, revealing a dose-dependent inhibition of cell growth.

Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain analogs showed significant inhibitory effects on bacterial growth, supporting their potential use as novel antibiotics .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, which can be summarized as follows:

  • Anticancer Activity : Similar acrylamide derivatives have shown promise as anticancer agents due to their ability to interfere with cellular processes. Studies suggest that the compound may inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of aromatic rings and heterocycles enhances its antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit significant inhibitory effects on bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.

Interaction Studies

Understanding how (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide interacts with biological targets is crucial for evaluating its therapeutic potential. Several techniques are employed in these studies:

  • Molecular Docking : This computational method predicts the preferred orientation of the compound when bound to a target protein, providing insights into binding affinity and specificity.
  • Surface Plasmon Resonance : This technique measures the binding interactions in real-time, allowing researchers to quantify the kinetics of the interaction between the compound and its biological targets .

Case Studies

Research findings indicate that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Studies : A study evaluated a series of acrylamide derivatives for anticancer properties, revealing that those containing benzo[d][1,3]dioxole moieties showed enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Evaluations : Research demonstrated that derivatives with isoxazole groups displayed significant antimicrobial activity against resistant bacterial strains, suggesting potential applications in treating infections.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : The 4-chlorophenyl group in the target compound likely improves lipophilicity (clogP ~3.5 estimated) compared to nitro or methyl analogs, balancing solubility and membrane permeability .
  • Stereoelectronic Considerations : The (Z)-configuration of the acrylamide linker may restrict rotational freedom, favoring selective interactions with hydrophobic binding pockets .
  • Limitations : Biological data for the target compound are absent in the provided evidence; inferences rely on structural analogs. Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate activity.

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acrylamide?

Answer:
The compound can be synthesized via a multi-step approach:

Core Acrylamide Formation : React benzo[d][1,3]dioxol-5-yl acetic acid derivatives with acryloyl chloride under basic conditions (e.g., triethylamine in chloroform) to form the α,β-unsaturated carbonyl intermediate. Stirring at room temperature for 18 hours ensures complete reaction .

Isoxazole Functionalization : Synthesize the 5-(4-chlorophenyl)isoxazol-3-ylmethyl amine intermediate via cyclization of hydroxylamine with a chlorophenyl-substituted propargyl alcohol, followed by reductive amination .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acrylamide moiety to the isoxazole-methyl amine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key Validation : Monitor reaction progress using TLC and confirm the final structure via 1H^1H NMR (e.g., characteristic acrylamide doublet at δ 7.50 ppm, J = 15.2 Hz) and ESI-MS .

Basic: How should researchers validate the stereochemical configuration (Z vs. E) of the acrylamide moiety?

Answer:
The Z-configuration can be confirmed using:

  • NMR Spectroscopy : The coupling constant (JJ) between the α and β protons of the acrylamide double bond. For Z-isomers, JJ typically ranges from 10–12 Hz due to trans-vicinal coupling, whereas E-isomers exhibit larger JJ (~15 Hz) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and resolve the structure. This method is critical for resolving ambiguities in crowded spectral regions .

Advanced: How can synthesis yields be optimized for scale-up without compromising stereochemical purity?

Answer:
Optimization strategies include:

  • Catalytic Control : Use chiral catalysts (e.g., L-proline derivatives) during acrylamide formation to enhance stereoselectivity.
  • Solvent Screening : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, reducing side reactions.
  • Temperature Gradients : Gradual heating (e.g., 60°C for 2 hours followed by cooling) minimizes thermal decomposition .
  • Purification : Employ recrystallization from ethanol-DMF mixtures (9:1 v/v) to remove stereochemical impurities .

Validation : Track yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Advanced: What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical models?

Answer:

  • In Vitro Stability : Incubate the compound with liver microsomes (human/rat) to assess metabolic stability. Monitor degradation via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. A high binding percentage (>95%) may limit bioavailability .
  • In Vivo Pharmacokinetics : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} using non-compartmental analysis .

Data Contradictions: How should discrepancies in biological activity data between in vitro and in vivo assays be addressed?

Answer:

Dose-Response Calibration : Ensure in vitro assays (e.g., enzyme inhibition IC50_{50}) use physiologically relevant concentrations (1–10 µM).

Metabolite Screening : Identify active metabolites via liver microsome assays. For example, hydroxylation at the benzo[d][1,3]dioxole ring could enhance or reduce activity .

Formulation Adjustments : Improve solubility using PEG-400 or cyclodextrins for in vivo studies to align with in vitro bioavailability .

Stability Analysis: What protocols ensure compound stability during long-term storage?

Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation products via HPLC-UV (λ = 254 nm) and LC-HRMS .

Structure-Activity Relationship (SAR): How can researchers design analogs to improve target affinity?

Answer:

  • Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position to enhance hydrophobic interactions with target proteins .
  • Acrylamide Substitutions : Replace the benzo[d][1,3]dioxole with a fluorinated aryl group to improve metabolic stability .
  • Methyl Linker Optimization : Replace the methylene group with a PEG spacer to increase solubility without steric hindrance .

Validation : Test analogs using surface plasmon resonance (SPR) for binding kinetics (KDK_D, konk_{\text{on}}, koffk_{\text{off}}) .

Advanced Structural Confirmation: What techniques resolve ambiguities in NMR assignments for complex regions?

Answer:

  • 2D NMR : Use 1H^1H-13C^13C HSQC to correlate overlapping proton signals with carbon environments. For example, distinguish isoxazole methylene protons (δ 3.60 ppm) from acrylamide NH .
  • NOESY : Detect spatial proximity between the Z-configured acrylamide protons and the benzo[d][1,3]dioxole ring to confirm stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.